HOE 33187

Description

Properties

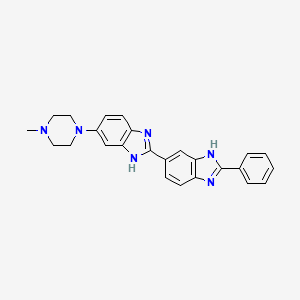

IUPAC Name |

6-(4-methylpiperazin-1-yl)-2-(2-phenyl-3H-benzimidazol-5-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6/c1-30-11-13-31(14-12-30)19-8-10-21-23(16-19)29-25(27-21)18-7-9-20-22(15-18)28-24(26-20)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUKAPYFWOYMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658637 | |

| Record name | 6-(4-Methylpiperazin-1-yl)-2'-phenyl-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23623-08-7 | |

| Record name | 6-(4-Methylpiperazin-1-yl)-2'-phenyl-1H,3'H-2,5'-bibenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Molecular Embrace: A Technical Guide to the DNA Binding Mechanism of HOE 33187

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of HOE 33187, a bisbenzimidazole fluorescent dye, and its interaction with DNA. Renowned for its utility in cellular imaging and flow cytometry, a comprehensive understanding of its DNA binding properties is paramount for its effective application and for the development of novel DNA-targeting therapeutics. This document provides a detailed overview of its binding mechanism, quantitative binding data, and the experimental protocols used to elucidate these interactions.

Core Mechanism of Action: Minor Groove Binding

This compound, a structural analog of Hoechst 33258, is a cell-permeable dye that exhibits a strong preference for binding within the minor groove of B-DNA. This interaction is highly specific for AT-rich sequences, with the molecule typically spanning a region of 4-5 base pairs. The binding is primarily driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions between the positively charged benzimidazole rings and the negatively charged phosphate backbone of the DNA.

Upon binding, the dye molecule is situated snugly within the minor groove, leading to a significant enhancement of its fluorescence quantum yield. This fluorescence intensification is a hallmark of its interaction with DNA and forms the basis for many of its applications. The constrained environment of the minor groove restricts the rotational freedom of the dye molecule, reducing non-radiative decay pathways and thereby amplifying its fluorescent signal.

Quantitative Binding Data

The interaction of this compound and its close analog Hoechst 33258 with DNA has been quantitatively characterized using various biophysical techniques. The following tables summarize key binding parameters, providing a comparative overview of the affinity and thermodynamics of this interaction.

Table 1: Binding Affinity and Stoichiometry

| Ligand | DNA Substrate | Technique | Binding Constant (Kb or 1/Kd) | Stoichiometry (Ligand:DNA) | Reference |

| Hoechst 33258 | d(CGCAAATTTGCG)2 | Fluorescence Spectroscopy | 3.2 (±0.6) x 108 M-1 | 1:1 | [1] |

| Hoechst 33258 | dsDNA | Fluorescence Spectroscopy | 1.83 x 107 M-1 (Type 1 binding) | 1:>12 bp | [2] |

| Hoechst 33258 | dsDNA | Fluorescence Spectroscopy | 4.9 x 106 M-1 (Type 2 binding) | 1:2 phosphates | [2] |

| Hoechst 33258 | poly[d(AT)]·poly[d(AT)] | Spectrophotometry | 1.1 x 107 M-1 | Not specified | [3] |

Table 2: Thermodynamic Parameters of Binding

| Ligand | DNA Substrate | Technique | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Heat Capacity (ΔCp) (cal/mol·K) | Reference | |---|---|---|---|---|---| | Hoechst 33258 | d(CGCAAATTTGCG)2 | Isothermal Titration Calorimetry (ITC) | +4.2 to +10.24 (temperature dependent) | Entropically driven | -330 (±50) |[1] | | Cro Protein | Specific DNA | Microcalorimetry | +0.8 | 59 | -360 |[4] |

Note: Data for Cro protein is included for comparison of thermodynamic signatures of protein-DNA interactions.

Experimental Protocols

The characterization of the this compound-DNA interaction relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Fluorescence Titration

This technique is used to determine the binding constant by monitoring the change in fluorescence of this compound upon titration with DNA.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the precise concentration using UV-Vis spectrophotometry.

-

Prepare a stock solution of DNA (e.g., calf thymus DNA or a specific oligonucleotide) in the same buffer. Determine the concentration accurately.

-

-

Instrumentation:

-

Use a spectrofluorometer with temperature control.

-

-

Titration:

-

Place a fixed concentration of this compound in the cuvette.

-

Record the initial fluorescence emission spectrum (excitation typically around 350 nm, emission scan from 400 to 600 nm).

-

Add small aliquots of the DNA solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence emission spectrum after each addition until no further significant change in fluorescence is observed.

-

-

Data Analysis:

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Kb).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate conformational changes in DNA upon binding of this compound.

Methodology:

-

Sample Preparation:

-

Prepare solutions of DNA and this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).

-

-

Instrumentation:

-

Use a CD spectropolarimeter.

-

-

Spectral Acquisition:

-

Record the CD spectrum of the DNA solution alone in the range of 220-320 nm. This will show the characteristic B-form DNA spectrum.

-

Record the CD spectrum of this compound alone (as a baseline).

-

Prepare samples with a fixed DNA concentration and increasing concentrations of this compound.

-

Record the CD spectrum for each sample after an appropriate incubation period.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer and the free ligand from the spectra of the DNA-ligand complexes.

-

Analyze the changes in the CD bands of DNA to infer any conformational changes (e.g., B to A transition, or induction of a more compact form).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation:

-

Prepare highly concentrated solutions of both this compound and DNA in the same, extensively dialyzed buffer to minimize heats of dilution.

-

Degas all solutions thoroughly before use.

-

-

Instrumentation:

-

Use an isothermal titration calorimeter.

-

-

Titration:

-

Load the DNA solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

-

Fit the data to a suitable binding model to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

-

Conclusion

This compound's mechanism of action is characterized by its specific and high-affinity binding to the minor groove of AT-rich DNA sequences. This interaction, driven by favorable enthalpic and entropic contributions, results in a significant enhancement of its fluorescence, a property that is central to its widespread use in molecular and cellular biology. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the nuances of this interaction and to leverage this understanding in the design of new DNA-targeted agents.

References

The Fluorescence Spectrum of HOE 33187: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

HOE 33187, a bis-benzimide fluorescent dye, is a vital tool in cellular and molecular biology for the specific staining of DNA. Its utility is rooted in its distinct fluorescence properties, particularly the significant enhancement of its quantum yield upon binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions. This guide provides a comprehensive overview of the fluorescence spectrum of this compound, detailed experimental protocols for its use, and a visualization of a common experimental workflow.

Quantitative Data Summary

The fluorescence characteristics of this compound are summarized in the table below. It is important to note that the spectral properties are highly dependent on the dye's environment, particularly its association with DNA.

| Property | Unbound this compound | DNA-Bound this compound |

| Excitation Maximum (λex) | ~350 nm | ~352 nm[1] |

| Emission Maximum (λem) | 510–540 nm[2] | ~461 nm[1] |

| Stokes Shift | Variable, ~160-190 nm | ~109 nm |

| Quantum Yield | Low | Significantly Increased |

| Binding Preference | Not Applicable | A-T rich regions of dsDNA[2] |

Experimental Protocols

Accurate and reproducible results when using this compound depend on carefully executed experimental protocols. Below are detailed methodologies for DNA quantification and cell staining for fluorescence microscopy.

Protocol 1: Determination of this compound Fluorescence Spectrum

This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of this compound in the presence of DNA using a spectrofluorometer.

1. Materials:

- This compound stock solution (1 mg/mL in deionized water or DMSO)

- Double-stranded DNA (dsDNA) stock solution (e.g., calf thymus DNA at 1 mg/mL)

- TNE buffer (10 mM Tris-HCl, 1 mM EDTA, 100 mM NaCl, pH 7.4)

- Quartz cuvettes

- Spectrofluorometer

2. Method:

- Preparation of Working Solutions:

- Prepare a working solution of this compound at a final concentration of 1 µg/mL in TNE buffer.

- Prepare a working solution of dsDNA at a final concentration of 50 µg/mL in TNE buffer.

- Sample Preparation:

- In a quartz cuvette, mix the this compound working solution with the dsDNA working solution. Allow to incubate at room temperature for 15-30 minutes, protected from light, to ensure complete binding.

- Prepare a blank sample containing only TNE buffer.

- Fluorescence Measurement:

- Place the blank cuvette in the spectrofluorometer and perform a blank subtraction to account for buffer fluorescence.

- Excitation Spectrum: Set the emission wavelength to 461 nm and scan the excitation wavelengths from 300 nm to 450 nm. The peak of this scan will represent the excitation maximum.

- Emission Spectrum: Set the excitation wavelength to 352 nm and scan the emission wavelengths from 400 nm to 600 nm. The peak of this scan will represent the emission maximum.

Protocol 2: Staining of Live Cells for Fluorescence Microscopy

This protocol describes the staining of live cultured cells with this compound for visualization of nuclei.

1. Materials:

- This compound stock solution (1 mg/mL in deionized water)

- Complete cell culture medium

- Phosphate-buffered saline (PBS)

- Cultured cells on coverslips or in imaging dishes

- Fluorescence microscope with a DAPI filter set

2. Method:

- Preparation of Staining Solution:

- Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in complete cell culture medium.[3] The optimal concentration may vary depending on the cell type and should be determined empirically.

- Cell Staining:

- Aspirate the existing culture medium from the cells.

- Add the this compound staining solution to the cells, ensuring the cells are completely covered.

- Incubate the cells at 37°C for 15-30 minutes, protected from light.

- Washing:

- Aspirate the staining solution.

- Wash the cells twice with warm PBS to remove unbound dye and reduce background fluorescence.

- Imaging:

- Mount the coverslip on a microscope slide with a drop of PBS or an appropriate mounting medium.

- Visualize the stained nuclei using a fluorescence microscope equipped with a filter set appropriate for DAPI or UV excitation (e.g., excitation ~350 nm, emission ~460 nm).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical workflow for staining live cells with this compound for fluorescence microscopy analysis.

Workflow for staining live cells with this compound.

References

A Comparative Analysis of HOE 33187 and Hoechst 33258: A Technical Guide

This in-depth technical guide provides a comprehensive comparison of the chemical structures, properties, and applications of the fluorescent dyes HOE 33187 and Hoechst 33258. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental considerations, and visually represents the structural relationship between these two important bisbenzimidazole derivatives.

Core Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound and Hoechst 33258, facilitating a direct comparison of their fundamental properties.

| Property | This compound | Hoechst 33258 |

| Chemical Formula | C25H24N6[1][2][3] | C25H27Cl3N6O[4] |

| Molecular Weight | 408.51 g/mol [1] | 533.9 g/mol |

| Exact Mass | 408.2062[1] | 551.9 g/mol (as trihydrochloride hydrate)[5] |

| IUPAC Name | 6-(4-methylpiperazin-1-yl)-2-(2-phenyl-3H-benzimidazol-5-yl)-1H-benzimidazole[1] | 4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol[5] |

| Excitation Maximum | Not explicitly found | ~350-360 nm[][7][8] |

| Emission Maximum | Not explicitly found | ~460-490 nm[][9] |

| Solubility | Soluble in DMSO[1] | Soluble in water, DMSO, and DMF[4][7] |

Structural Comparison and Visualization

This compound and Hoechst 33258 share a common bisbenzimidazole core structure, which is crucial for their ability to bind to the minor groove of DNA.[7][8] The primary distinction lies in the terminal phenyl group. In Hoechst 33258, this phenyl ring is substituted with a hydroxyl group (-OH) at the para position, classifying it as a phenol. This compound, on the other hand, possesses an unsubstituted terminal phenyl group. This seemingly minor difference in their chemical structures can lead to variations in their binding affinity, spectral properties, and biological activity.

Caption: A diagram illustrating the shared core structure and distinct functional groups of this compound and Hoechst 33258.

Experimental Applications and Protocols

Hoechst 33258 is a widely utilized fluorescent stain for DNA in a variety of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.[][7] Its preference for binding to AT-rich regions in the minor groove of DNA leads to a significant enhancement of its fluorescence.[7][8]

General Staining Protocol for Cells:

A typical working concentration for staining cells with Hoechst 33258 ranges from 0.1 to 10 μg/mL.[4] For live-cell imaging, a closely related compound, Hoechst 33342, is often preferred due to its higher cell permeability.[][10]

-

Preparation of Staining Solution: Prepare a working solution of Hoechst 33258 in an appropriate buffer (e.g., PBS) or cell culture medium.

-

Cell Staining:

-

For adherent cells, remove the culture medium and add the Hoechst staining solution.

-

For cells in suspension, pellet the cells by centrifugation and resuspend them in the staining solution.

-

-

Incubation: Incubate the cells with the staining solution for a sufficient period (typically 5-30 minutes) at room temperature or 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells with buffer or medium to remove excess unbound dye.

-

Visualization: The stained cells can then be visualized using a fluorescence microscope with appropriate filter sets for UV excitation and blue emission.

This compound is described as a derivative of Hoechst 33258 and has been noted for its cytotoxic effects.[3] One study reported its cytotoxicity against L1210 murine skin lymphocytic leukemia cells with an IC50 of 480 nM.[3] The experimental protocol to determine this IC50 value would typically involve a cell viability assay.

Conceptual Workflow for Cytotoxicity Assay:

Caption: A generalized workflow for determining the IC50 value of a compound like this compound.

Summary

References

- 1. medkoo.com [medkoo.com]

- 2. allgenbio.com [allgenbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Hoechst 33258 | C25H29Cl3N6O2 | CID 135705211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hoechst stain - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

HOE 33187: A Technical Guide to Solubility and Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the solubility characteristics of HOE 33187 and detailed protocols for the preparation of stable stock solutions. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy in research and development applications.

Core Properties of this compound

This compound is a blue fluorescent dye and a derivative of Hoechst 33258, commonly utilized as a nuclear counterstain in fluorescence microscopy and cell biology assays. Its ability to bind to the minor groove of DNA makes it a valuable tool for visualizing cell nuclei and studying cellular processes.

Solubility Profile

The solubility of this compound is a critical factor in the preparation of homogenous and effective stock solutions. The compound exhibits varying degrees of solubility in different solvents. Quantitative data on its solubility is summarized in the table below.

| Solvent | Solubility | Molar Concentration (mM) | Notes |

| DMSO | 2 mg/mL[1][2] | 4.90 mM[1][2] | Ultrasonic treatment may be required to achieve full dissolution.[1][2] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2] |

| DMSO | 10 mM[3] | 10 mM | - |

| Methanol | Soluble | - | Quantitative data not readily available. |

| Acetonitrile | Slightly soluble | - | Not recommended for preparing concentrated stock solutions. |

| Water | Slightly soluble | - | Not recommended for preparing concentrated stock solutions. |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is suitable for subsequent dilution to working concentrations for most cell-based assays.

Materials:

-

This compound powder (Molecular Weight: 408.51 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: In a biological safety cabinet or a designated clean area, ensure all materials are sterile. Wipe down all surfaces with 70% ethanol.

-

Weighing this compound: Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.085 mg of this compound.

-

Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 408.51 g/mol * 1000 mg/g = 4.085 mg

-

-

Dissolution in DMSO:

-

Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber vial.

-

Add the calculated volume of anhydrous, sterile DMSO to the tube. For 4.085 mg of this compound, add 1 mL of DMSO.

-

Cap the tube securely.

-

-

Solubilization:

-

Sterilization (Optional but Recommended): For cell culture applications, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step helps to prevent microbial contamination of cell cultures.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots in light-protecting tubes or wrap them in aluminum foil.

-

For short-term storage (days to weeks), store at 2-8°C.

-

For long-term storage (months to years), store at -20°C or -80°C.[2] Aqueous solutions of similar Hoechst dyes are reported to be stable for at least six months at 2-6°C when protected from light.

-

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Caption: Workflow for preparing a this compound stock solution.

References

Unraveling the Specificity of HOE 33187 for AT-Rich DNA Regions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding specificity of HOE 33187, a bisbenzimidazole fluorescent dye, for AT-rich regions of double-stranded DNA. Through a comprehensive review of spectroscopic and biochemical data, this document provides a detailed understanding of the molecular interactions governing this specificity, outlines key experimental protocols for its characterization, and presents quantitative data in a clear, comparative format.

Introduction: The Significance of Minor Groove Binders

This compound belongs to the Hoechst family of fluorescent dyes, which are widely utilized as vital stains for DNA in cell biology and as probes for nucleic acid structure and function. These molecules exhibit a strong preference for binding to the minor groove of B-DNA, particularly at sequences rich in adenine (A) and thymine (T) base pairs. This specificity, coupled with a significant enhancement in fluorescence upon binding, makes them invaluable tools in a multitude of applications, including chromosome staining, cell cycle analysis, and as a foundation for the design of sequence-specific DNA-targeting drugs. Understanding the precise nature of this AT-rich region specificity is paramount for the accurate interpretation of experimental results and for the rational design of novel therapeutic agents.

The Molecular Basis of AT-Rich Region Specificity

The binding of this compound to the DNA minor groove is a non-covalent interaction driven by a combination of forces, including van der Waals contacts, hydrogen bonding, and electrostatic interactions. The dye molecule's crescent shape is complementary to the curvature of the minor groove in AT-rich regions.

Several key factors contribute to the pronounced AT-specificity:

-

Minor Groove Width: AT-rich sequences inherently possess a narrower minor groove compared to GC-rich regions. This narrower geometry provides a snug fit for the this compound molecule, maximizing favorable van der Waals interactions.

-

Absence of Steric Hindrance: The N2 amino group of guanine, which protrudes into the minor groove, creates steric hindrance that prevents the deep insertion of Hoechst dyes into GC-rich sequences.[1] AT pairs lack this amino group, offering an unobstructed binding pocket.

-

Hydrogen Bonding: The benzimidazole nitrogen atoms of this compound can act as hydrogen bond acceptors, forming crucial contacts with the N3 of adenine and the O2 of thymine, which are exposed in the minor groove.

-

Electrostatic Interactions: The positively charged piperazine ring of this compound interacts favorably with the negative electrostatic potential of the DNA minor groove, which is particularly pronounced in AT-rich regions.

The binding process can be visualized as a multi-step interaction, beginning with an initial electrostatic attraction followed by the insertion of the dye into the minor groove.

Quantitative Analysis of Binding Affinity and Specificity

The interaction of this compound with DNA can be quantified through various biophysical techniques. The following tables summarize key parameters for the closely related and extensively studied Hoechst 33258, which serves as an excellent proxy for this compound.

| DNA Sequence | Association Constant (K_a) (M⁻¹) | Reference |

| AATT | 5.5 x 10⁸ | [2] |

| ATAT | Increases in the order AAAA < ATAT < AATT | [3] |

| AAAA | Increases in the order AAAA < ATAT < AATT | [3] |

| TATA | Ka differs by a factor of 200 for Hoechst 33258 | [2] |

| TTAA | Ka differs by a factor of 200 for Hoechst 33258 | [2] |

| Calf Thymus DNA | K_d in the range of 1-3 x 10⁻⁴ M⁻¹ (for the most stable complexes) | [4] |

Table 1: Binding Affinity of Hoechst 33258 to Various AT-Rich DNA Sequences.

| Parameter | Free Hoechst 33258 | Bound to Calf Thymus DNA | Reference |

| Fluorescence Quantum Yield (Φ_f) | 0.02 | 0.58 | [5] |

| Fluorescence Lifetime (τ) | - | ~3.6 ns | [5] |

| Excitation Maximum (λ_ex) | ~350 nm | ~351 nm | [6][7] |

| Emission Maximum (λ_em) | 510-540 nm | ~461 nm | [6][7] |

Table 2: Spectroscopic Properties of Hoechst 33258.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound-DNA interactions. Below are outlines for key experimental procedures.

Fluorescence Spectroscopy

This technique is used to determine the binding affinity and stoichiometry by monitoring the change in fluorescence intensity of this compound upon titration with DNA.

Objective: To determine the dissociation constant (K_d) of the this compound-DNA complex.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in water or DMSO).

-

DNA solution of known concentration (e.g., calf thymus DNA or a specific oligonucleotide) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Fluorometer with excitation and emission monochromators.

-

Quartz cuvettes.

Procedure:

-

Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in the binding buffer.

-

Place the this compound solution in the cuvette and record the initial fluorescence intensity at the emission maximum (~460 nm) with excitation at the maximum (~350 nm).

-

Incrementally add small aliquots of the concentrated DNA solution to the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate for a few minutes before recording the fluorescence intensity.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the dye with DNA.

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the DNA concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the K_d.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes in DNA upon ligand binding and can confirm the mode of interaction.

Objective: To characterize the structural changes in DNA upon binding of this compound.

Materials:

-

This compound and DNA solutions as described for fluorescence spectroscopy.

-

CD spectropolarimeter.

-

Quartz cuvettes with a defined path length (e.g., 1 cm).

Procedure:

-

Record the CD spectrum of the DNA solution alone in the range of 220-400 nm. The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

-

Prepare a series of samples with a fixed DNA concentration and increasing concentrations of this compound.

-

Record the CD spectrum for each sample.

-

Observe the changes in the intrinsic DNA CD signals and the appearance of any induced CD signals in the absorption region of the dye (around 350 nm).

-

An induced CD signal upon binding is indicative of the dye molecule adopting a chiral conformation due to its interaction with the DNA, which is characteristic of minor groove binding.

DNA Footprinting

DNA footprinting is a high-resolution technique used to identify the specific binding site of a ligand on a DNA fragment.

Objective: To determine the precise nucleotide sequence where this compound binds.

Materials:

-

A DNA fragment of known sequence, radioactively or fluorescently labeled at one end.

-

This compound.

-

DNase I or a chemical cleavage agent (e.g., hydroxyl radicals).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Sequencing ladder of the same DNA fragment (Maxam-Gilbert or Sanger sequencing).

Procedure:

-

Incubate the end-labeled DNA fragment with varying concentrations of this compound to allow for binding equilibrium to be reached.

-

Add a limited amount of DNase I to each reaction to achieve, on average, one cleavage event per DNA molecule.

-

The regions of DNA where this compound is bound will be protected from cleavage by DNase I.

-

Stop the cleavage reaction and purify the DNA fragments.

-

Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

-

The "footprint" will appear as a gap in the ladder of DNA fragments in the lanes containing this compound, corresponding to the protected region. The precise binding site can be determined by aligning the footprint with the sequencing ladder.

Conclusion

The specificity of this compound for AT-rich regions of the DNA minor groove is a well-defined phenomenon driven by a confluence of structural and chemical factors. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate and exploit these interactions. A thorough understanding of the binding mechanism is essential for the effective use of this compound as a research tool and for the design of next-generation DNA-targeting therapeutics with enhanced sequence specificity and efficacy.

References

- 1. The different binding modes of Hoechst 33258 to DNA studied by electric linear dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of affinity, stoichiometry and sequence selectivity of minor groove binder complexes with double-stranded oligodeoxynucleotides by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Minor Groove Binder Hoechst 33258 and its Analogues: a Review | Issar | International Review of Biophysical Chemistry (IREBIC) [praiseworthyprize.org]

- 7. lumiprobe.com [lumiprobe.com]

HOE 33187: A Technical Guide to Live Versus Fixed Cell Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye HOE 33187 and its application in the crucial laboratory techniques of live and fixed cell staining. As a member of the Hoechst dye family, this compound is a cell-permeable nucleic acid stain that offers robust and reliable visualization of cellular nuclei. This document will delve into the core principles of its mechanism of action, provide detailed experimental protocols, and present a comparative analysis of its use in both living and preserved cells.

Core Principles of Hoechst Dyes

This compound is a derivative of the well-known fluorescent probe Hoechst 33258.[1] Like other Hoechst dyes, it is a bisbenzimide compound that binds to the minor groove of double-stranded DNA.[2][3][4] This binding has a strong preference for adenine-thymine (A-T) rich regions.[2][3] A key characteristic of Hoechst dyes is their significant increase in fluorescence upon binding to DNA, resulting in a strong signal-to-noise ratio with minimal background fluorescence from unbound dye in solution.[] This property often eliminates the need for wash steps after staining.[6]

The family of Hoechst dyes includes several variants, with Hoechst 33342 and Hoechst 33258 being the most extensively used.[2] The primary distinction between these two lies in their cell permeability. Hoechst 33342, possessing a lipophilic ethyl group, more readily crosses the plasma membrane of living cells, making it the preferred choice for live-cell imaging.[2][][7] Conversely, Hoechst 33258 is less cell-permeant and is more commonly applied to fixed and permeabilized cells.[2][4][7] Given that this compound is a derivative of Hoechst 33258, its permeability characteristics are expected to be similar, though empirical validation is always recommended.

Data Presentation: Quantitative Overview

The selection of a Hoechst dye is contingent on the experimental requirements, particularly the state of the cells being analyzed. The following tables summarize the key quantitative data for the most common Hoechst dyes, which can be used as a reference for protocols involving this compound.

Table 1: Spectral Properties of Hoechst Dyes (in complex with DNA)

| Dye | Excitation Max (nm) | Emission Max (nm) |

| Hoechst 33342 | 350 | 461[8][9] |

| Hoechst 33258 | 351 | 463[3] |

| Hoechst 34580 | 380 | 438[3] |

Note: Unbound Hoechst dyes exhibit a fluorescence emission maximum in the 510–540 nm range.[3][9]

Table 2: Recommended Working Concentrations

| Application | Dye | Concentration Range (µg/mL) |

| Live Cell Staining | Hoechst 33342 | 1 - 5[][10] |

| Fixed Cell Staining | Hoechst 33258 / 33342 | 0.1 - 10[7] |

| Live Cell DNA Content (Flow Cytometry) | Hoechst 33342 | 1 - 10[10] |

| Fixed Cell DNA Content (Flow Cytometry) | Hoechst 33258 / 33342 | 0.2 - 2[3] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To elucidate the underlying mechanisms and procedural steps, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of Hoechst dye binding to DNA and subsequent fluorescence.

Caption: Comparative workflow for live and fixed cell staining with Hoechst dyes.

Caption: Decision tree for selecting the appropriate Hoechst dye and protocol.

Experimental Protocols

The following are detailed methodologies for live and fixed cell staining. These protocols are based on the use of Hoechst 33342 and 33258 and can be adapted for this compound. Optimization for specific cell types and experimental conditions is recommended.

Preparation of Hoechst Stock Solution

-

Dissolving the Dye : Prepare a 1 to 10 mg/mL stock solution by dissolving the Hoechst dye powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or deionized water.[] Note that Hoechst dyes have limited water solubility, so sonication may be necessary to fully dissolve the powder.[8]

-

Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[] When stored properly, the solution is stable for an extended period.

Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol is optimized for visualizing nuclei in living cells and is best performed with a cell-permeant Hoechst dye like Hoechst 33342.

-

Cell Culture : Grow cells to the desired confluency on sterile coverslips or in an appropriate imaging vessel.

-

Prepare Staining Solution : Immediately before use, dilute the Hoechst stock solution to a final working concentration of 1-5 µg/mL in the appropriate cell culture medium.[][10]

-

Staining : Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation : Incubate the cells for 5 to 60 minutes at 37°C, protected from light.[][6][10] The optimal incubation time will vary depending on the cell type.

-

Washing (Optional) : While not always necessary due to the low fluorescence of unbound dye, washing the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or culture medium can reduce background signal.[8][10]

-

Imaging : Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation/Emission: ~350/461 nm).[8][9]

Protocol 2: Fixed Cell Staining for Fluorescence Microscopy

This protocol is suitable for staining the nuclei of cells that have been previously fixed and permeabilized. Both Hoechst 33342 and 33258 are effective for this application.

-

Cell Preparation : Grow cells on sterile coverslips.

-

Fixation and Permeabilization : Fix and permeabilize the cells using a standard laboratory protocol (e.g., 4% paraformaldehyde followed by 0.1% Triton X-100 in PBS).

-

Prepare Staining Solution : Dilute the Hoechst stock solution to a final working concentration of 0.5-2 µg/mL in PBS.[3]

-

Staining : Add the staining solution to the fixed and permeabilized cells.

-

Incubation : Incubate for at least 15 minutes at room temperature, protected from light.[3]

-

Washing : Aspirate the staining solution and wash the cells twice with PBS.[3]

-

Mounting and Imaging : Mount the coverslip onto a microscope slide using an appropriate mounting medium. Image the cells using a fluorescence microscope with a DAPI filter set.

Concluding Remarks

This compound, as part of the Hoechst family of dyes, is a valuable tool for nuclear staining in both live and fixed cells. The choice between a live or fixed cell staining protocol fundamentally depends on the scientific question being addressed. Live-cell imaging provides dynamic, real-time information about cellular processes, while fixed-cell staining offers a snapshot in time, often with enhanced structural detail. The key to successful staining lies in understanding the properties of the dye, particularly its cell permeability, and optimizing the protocol for the specific cell type and application. While this compound is less documented than its counterparts Hoechst 33342 and 33258, the principles and protocols outlined in this guide provide a solid foundation for its effective use in research and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. What does Hoechst stain? | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 6. biotium.com [biotium.com]

- 7. benchchem.com [benchchem.com]

- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 10. lumiprobe.com [lumiprobe.com]

Basic principles of using HOE 33187 in fluorescence microscopy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive overview of the fundamental principles and applications of Hoechst 33342, a widely used blue fluorescent DNA stain in fluorescence microscopy. While the initial query referenced "HOE 33187," it is understood that this is a common typographical error for Hoechst 33342, a bisbenzimidazole dye developed by Hoechst AG.[1] This document will detail its mechanism of action, spectral properties, and provide detailed protocols for its use in key applications such as live and fixed cell imaging, apoptosis detection, and cell cycle analysis.

Hoechst 33342 is a cell-permeant dye that binds to the minor groove of double-stranded DNA, with a strong preference for adenine-thymine (A-T) rich regions.[2][3] This binding significantly enhances its fluorescence quantum yield, resulting in a strong, localized blue signal within the cell nucleus and a high signal-to-noise ratio.[3][4] Its ability to cross the plasma membrane of living cells makes it an invaluable tool for real-time imaging and analysis of cellular processes.[4][5]

Core Principles of Hoechst 33342

Mechanism of Action

Hoechst 33342 is a non-intercalating agent that binds to the minor groove of the DNA helix.[4] This binding is not covalent and is reversible. The dye's affinity is highest for sequences rich in A-T base pairs.[2] Upon binding, the dye molecule undergoes a conformational change that restricts its molecular motion and shields it from water molecules, leading to a significant increase in fluorescence.[4] Unbound Hoechst 33342 in solution has minimal fluorescence.[3]

An important structural feature of Hoechst 33342 is an ethyl group, which increases its lipophilicity and cell permeability compared to its close relative, Hoechst 33258.[2][6] This enhanced permeability makes Hoechst 33342 the preferred choice for staining living, unfixed cells.[5][6]

Mechanism of Hoechst 33342 cell entry and DNA binding.

Spectral Properties and Quantitative Data

Hoechst 33342 is excited by ultraviolet (UV) light and emits a blue fluorescence. Its large Stokes shift—the difference between the excitation and emission maxima—makes it highly suitable for multicolor imaging experiments, as it minimizes spectral overlap with other common fluorophores.[2][7]

The tables below summarize the key quantitative properties of Hoechst 33342.

| Property | Value | Reference(s) |

| Excitation Maximum (DNA-bound) | ~350-361 nm | [2][3][8] |

| Emission Maximum (DNA-bound) | ~461 nm | [2][8] |

| Molar Extinction Coefficient | ~47,000 cm⁻¹M⁻¹ (at 343 nm in methanol) | [7] |

| Molecular Weight | 561.93 g/mol (trihydrochloride) | [8] |

| Application Parameter | Recommended Range | Reference(s) |

| Live Cell Staining Conc. | 0.1 - 10 µg/mL | [2][9] |

| Fixed Cell Staining Conc. | 0.5 - 5 µg/mL | [10][11] |

| Incubation Time (Live Cells) | 10 - 60 minutes at 37°C | [5][8][12] |

| Incubation Time (Fixed Cells) | 5 - 15 minutes at RT | [8][10][11] |

Experimental Protocols

Safety Precaution: Hoechst dyes bind to DNA and are potential mutagens and carcinogens. Always wear appropriate personal protective equipment (PPE), including gloves, when handling these reagents.[1]

Protocol 1: Staining of Live Adherent Cells for Fluorescence Microscopy

This protocol is suitable for visualizing nuclei in real-time imaging experiments.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water or DMSO)

-

Live cells cultured on imaging-compatible vessels (e.g., glass-bottom dishes)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

Methodology:

-

Prepare Working Solution: Dilute the Hoechst 33342 stock solution in pre-warmed complete cell culture medium to a final concentration of 0.5-5 µg/mL. The optimal concentration should be determined empirically for each cell type to minimize toxicity.[12]

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the Hoechst 33342 working solution, ensuring the cell monolayer is fully covered.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[5][9]

-

Washing (Optional but Recommended): To reduce background fluorescence, aspirate the staining solution and gently wash the cells two to three times with pre-warmed PBS or fresh culture medium.[5]

-

Imaging: Add fresh, pre-warmed medium to the cells. Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).[6][8]

Protocol 2: Staining of Fixed Cells for Fluorescence Microscopy

This protocol is used for nuclear counterstaining in immunofluorescence and other fixed-cell applications.

Materials:

-

Hoechst 33342 stock solution (e.g., 1 mg/mL in deionized water or DMSO)

-

Cells cultured on coverslips, fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100) if required for other antibody staining.

-

Phosphate-Buffered Saline (PBS) at room temperature.

-

Mounting medium.

Methodology:

-

Prepare Working Solution: Dilute the Hoechst 33342 stock solution in PBS to a final concentration of 1-5 µg/mL.[10]

-

Cell Staining: After the final wash step of your primary/secondary antibody incubations, add the Hoechst 33342 working solution to the fixed cells, ensuring complete coverage.

-

Incubation: Incubate for 5-15 minutes at room temperature, protected from light.[8][10]

-

Washing: Aspirate the staining solution and wash the cells two to three times with PBS to remove excess dye.[10]

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.

A generalized workflow for staining cells with Hoechst 33342.

Advanced Applications

Apoptosis Detection

A key hallmark of apoptosis is chromatin condensation (pyknosis). Hoechst 33342 can effectively identify apoptotic cells by their brightly stained, condensed, or fragmented nuclei, which are easily distinguishable from the uniformly stained nuclei of healthy cells.[10][13]

Protocol for Apoptosis Detection:

-

Culture and treat cells to induce apoptosis.

-

Stain the cells (either live or fixed) using one of the protocols described above.

-

During imaging, acquire images of both the Hoechst-stained nuclei and a differential interference contrast (DIC) or phase-contrast image of the cells.

-

Identify apoptotic cells by observing nuclei that are smaller, more intensely fluorescent, and often fragmented compared to the larger, evenly stained nuclei of non-apoptotic cells.[10]

Distinguishing healthy vs. apoptotic cells with Hoechst 33342.

Cell Cycle Analysis

Hoechst 33342 staining intensity is directly proportional to the DNA content of a cell, making it suitable for cell cycle analysis, typically performed using flow cytometry.[12][14]

-

G0/G1 phase cells have a normal (2N) DNA content.

-

S phase cells are actively replicating their DNA and will have an intermediate DNA content (>2N but <4N).

-

G2/M phase cells have double the DNA content (4N) and will show the highest fluorescence intensity.

When combined with Pyronin Y, which stains RNA, it's possible to distinguish quiescent G0 cells (low RNA) from G1 cells (higher RNA).[14][15]

Protocol for Cell Cycle Analysis (Flow Cytometry):

-

Harvest cells to create a single-cell suspension at a concentration of 1-2 x 10⁶ cells/mL.[11]

-

For live-cell analysis, add Hoechst 33342 to the cell suspension in culture medium to a final concentration of 1-10 µg/mL.[12]

-

Incubate for 30-60 minutes at 37°C, protected from light.[12]

-

Analyze the cells directly on a flow cytometer equipped with a UV laser for excitation (~355 nm) and a blue emission filter (~450 nm).[2]

-

Gate on single cells and generate a histogram of fluorescence intensity to resolve the G0/G1, S, and G2/M populations.

Conclusion

Hoechst 33342 is a versatile and robust fluorescent probe essential for modern cell biology. Its high cell permeability, specificity for DNA, and bright fluorescence make it an excellent choice for a wide range of applications, from routine nuclear counterstaining to sophisticated analyses of apoptosis and cell cycle progression. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively leverage Hoechst 33342 to achieve high-quality, reproducible results in their fluorescence microscopy studies.

References

- 1. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 3. benchchem.com [benchchem.com]

- 4. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. stemcell.com [stemcell.com]

- 9. youdobio.com [youdobio.com]

- 10. benchchem.com [benchchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. flowcytometry-embl.de [flowcytometry-embl.de]

- 13. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.bcm.edu [cdn.bcm.edu]

- 15. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Scientific Deep Dive into Cariporide (HOE 642): A Na+/H+ Exchange Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, historical context, and detailed scientific characterization of Cariporide (also known as HOE 642), a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1). Originally developed by Hoechst AG, Cariporide emerged from a focused research program aimed at identifying novel therapeutic agents for cardiovascular diseases, particularly myocardial ischemia-reperfusion injury. While the compound initially showed promise in preclinical and clinical studies for its cardioprotective effects, its development trajectory also highlights important considerations in drug development. This document will delve into the quantitative biological data, detailed experimental protocols for its characterization, and the intricate signaling pathways it modulates, offering a valuable resource for researchers in pharmacology, cardiovascular medicine, and oncology.

Historical Context and Discovery

The development of Cariporide is rooted in the growing understanding of the detrimental role of intracellular sodium and calcium overload during myocardial ischemia and reperfusion in the late 1980s and early 1990s. Researchers at Hoechst AG, a German pharmaceutical and chemical company with a long history of innovation, were actively investigating therapeutic strategies to mitigate this damage.[1] The primary target of interest was the Na+/H+ exchanger (NHE), a ubiquitous membrane protein responsible for regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[2][3]

During ischemia, intracellular acidosis activates NHE1, leading to an influx of sodium. This, in turn, reverses the action of the Na+/Ca2+ exchanger, causing a massive influx of calcium, which triggers a cascade of events leading to cell death and tissue damage.[2][4] The hypothesis was that inhibiting NHE1 could prevent this catastrophic ionic imbalance and thus protect the heart muscle. This led to a dedicated drug discovery program at Hoechst focused on identifying selective NHE1 inhibitors.[1] Cariporide (HOE 642) emerged from this program as a highly potent and selective benzoylguanidine derivative.[3] Its development progressed through extensive preclinical testing and into large-scale clinical trials such as the GUARDIAN and EXPEDITION studies for its potential in reducing myocardial infarction in patients undergoing coronary artery bypass grafting.[5][6]

Quantitative Biological Data

The biological activity of Cariporide has been extensively characterized across various in vitro and in vivo models. Its potency and selectivity for NHE1 are key features that have been quantified through the determination of its half-maximal inhibitory concentration (IC50) against different NHE isoforms.

| NHE Isoform | IC50 (µM) | Cell/System | Reference |

| NHE1 | 0.05 | - | [7][8] |

| NHE1 | 0.03 | CHO-K1 cells expressing human NHE1 | [9][10] |

| NHE2 | 1000 | - | [7][8] |

| NHE3 | 3 | - | [7][8] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of Cariporide.

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol describes the use of the fluorescent pH indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure changes in intracellular pH.

Materials:

-

Cells of interest (e.g., cardiomyocytes, CHO cells)

-

BCECF-AM (5 mM stock in DMSO)

-

HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4

-

Cariporide (stock solution in DMSO)

-

Ammonium chloride (NH4Cl) for inducing intracellular acidosis

-

Nigericin (for calibration)

-

High K+ calibration buffers (pH 6.5, 7.0, 7.5)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities (Excitation ~490 nm and ~440 nm, Emission ~535 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

-

Dye Loading:

-

Wash cells once with HBS.

-

Prepare a loading solution of 2-5 µM BCECF-AM in HBS.

-

Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash cells twice with HBS to remove extracellular dye.

-

-

Baseline Measurement:

-

Add HBS to the wells.

-

Measure the baseline fluorescence ratio (F490/F440) for 5-10 minutes.

-

-

Induction of Acidosis and Treatment:

-

To induce a transient intracellular acidosis, perfuse the cells with a solution containing 20 mM NH4Cl in HBS for 5 minutes, followed by perfusion with Na+-free HBS (replace NaCl with N-methyl-D-glucamine chloride).

-

During the Na+-free perfusion, add Cariporide at the desired concentrations.

-

Re-introduce Na+-containing HBS to initiate pHi recovery and continue to measure the fluorescence ratio.

-

-

Calibration:

-

At the end of the experiment, perfuse the cells with high K+ calibration buffers of known pH containing 10 µM nigericin.

-

Measure the fluorescence ratio at each pH to generate a calibration curve.

-

-

Data Analysis:

-

Convert the fluorescence ratios to pHi values using the calibration curve.

-

Calculate the rate of pHi recovery (dpH/dt) in the presence and absence of Cariporide.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This protocol outlines the detection of DNA fragmentation, a hallmark of apoptosis, in cells treated with Cariporide.

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Cariporide

-

Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with Cariporide at the desired concentrations for the specified duration. Include positive and negative controls.

-

Fixation:

-

Wash cells twice with PBS.

-

Fix cells with 4% PFA for 15-30 minutes at room temperature.

-

Wash twice with PBS.

-

-

Permeabilization:

-

Incubate cells with permeabilization solution for 2 minutes on ice.

-

Wash twice with PBS.

-

-

TUNEL Staining:

-

Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate cells with DAPI or Hoechst stain for 5-10 minutes to visualize all nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

TUNEL-positive cells will exhibit bright green or red fluorescence (depending on the label used) in their nuclei.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst stained).

-

Caspase-3 Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysates from treated and untreated cells

-

Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, DEVD-AFC for fluorometric)

-

Assay buffer

-

Lysis buffer

-

Microplate reader

Procedure:

-

Cell Lysis:

-

Treat cells with Cariporide as required.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer on ice for 10-20 minutes.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

Caspase-3 Assay:

-

In a 96-well plate, add 50-100 µg of protein from each cell lysate.

-

Add assay buffer to bring the total volume to 100 µL.

-

Add the caspase-3 substrate to each well to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

For the colorimetric assay, measure the absorbance at 405 nm.

-

For the fluorometric assay, measure the fluorescence with excitation at ~400 nm and emission at ~505 nm.

-

-

Data Analysis:

-

Normalize the absorbance/fluorescence readings to the protein concentration.

-

Express the caspase-3 activity as a fold-change relative to the untreated control.

-

Signaling Pathways and Molecular Mechanisms

Cariporide's primary mechanism of action is the inhibition of NHE1. This direct effect triggers a cascade of downstream consequences that impact several critical signaling pathways.

NHE1 and Intracellular Ion Homeostasis

The inhibition of NHE1 by Cariporide directly prevents the influx of Na+ in response to intracellular acidosis. This is the cornerstone of its cardioprotective effect, as it mitigates the subsequent Ca2+ overload via the Na+/Ca2+ exchanger, thereby preventing mitochondrial dysfunction and cell death.[11][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. biotna.net [biotna.net]

- 3. Dose-dependent reduction of myocardial infarct mass in rabbits by the NHE-1 inhibitor cariporide (HOE 642) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Sodium-hydrogen exchange inhibition by cariporide to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 8. caspase3 assay [assay-protocol.com]

- 9. researchgate.net [researchgate.net]

- 10. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. A Protocol for Measurement of Intracellular pH [bio-protocol.org]

In-Depth Technical Guide: Safety and Handling of HOE 3_3187

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for HOE 33187, a blue fluorescent dye commonly used for DNA staining in research applications. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document synthesizes information from supplier product pages, general protocols, and data on related compounds to provide the most thorough guidance possible.

Compound Information

| Property | Value |

| Chemical Name | 6-(4-methyl-1-piperazinyl)-2'-phenyl-2,6'-bibenzimidazole |

| CAS Number | 23623-08-7 |

| Molecular Formula | C₂₅H₂₄N₆ |

| Molecular Weight | 408.5 g/mol |

| Synonyms | HOE-33187 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Methanol; Slightly soluble in Acetonitrile and Water. |

| Storage | Store at -20°C, protect from light. |

Hazard Identification and Toxicological Data

Quantitative Toxicological Data (for related Bisbenzimidazole compounds)

| Compound | Route | Species | Dose (LD50) |

| Bisbenzimidazole Trihydrochloride | Intravenous | Rat | 32,200 µg/kg |

| Bisbenzimidazole Trihydrochloride | Intravenous | Mouse | 36,900 µg/kg |

Source: PubChem CID 31953. Data for a related compound, provided for indicative purposes.

Warning: This product is for research and development use only and is not for human or veterinary use.

Handling and Personal Protective Equipment (PPE)

Given the cytotoxic nature of this compound and its potential for harm, strict adherence to safety protocols is mandatory.

Recommended Personal Protective Equipment:

| PPE | Specification |

| Gloves | Nitrile rubber, disposable. Change gloves frequently and when contaminated. |

| Lab Coat | Standard laboratory coat. |

| Eye Protection | Safety glasses with side shields or goggles. |

General Handling Precautions:

-

Always wear a lab coat and disposable gloves when handling this compound.[2]

-

Avoid breathing dust or vapor. Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

Experimental Protocols

The following are general protocols for the preparation and use of this compound for staining DNA in cells. Researchers should adapt these protocols based on their specific cell type and experimental conditions.

Preparation of Stock and Working Solutions

Stock Solution (e.g., 2 mg/mL in DMSO):

-

Weigh out 10 mg of this compound powder.

-

Dissolve in 5 mL of dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light.

Working Solution (e.g., 10 µg/mL):

-

Dilute the stock solution in a suitable buffer (e.g., PBS or serum-free cell culture medium) to the desired final concentration.

-

The optimal concentration of the working solution should be determined experimentally for each application.[2]

Staining Protocol for Suspension Cells

-

Centrifuge cells at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.

-

Wash the cell pellet twice with Phosphate-Buffered Saline (PBS), centrifuging for 5 minutes each time.

-

Resuspend the cells to a density of approximately 1x10⁶ cells/mL.

-

Add 1 mL of the this compound working solution and incubate at room temperature for 3-10 minutes.[2]

-

Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[2]

-

Wash the cells twice with PBS for 5 minutes each time.[2]

-

Resuspend the cells in serum-free cell culture medium or PBS for analysis.[2]

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips in a petri dish or multi-well plate.

-

Remove the culture medium.

-

Add 100 µL of the this compound working solution to completely cover the cells and incubate at room temperature for 3-10 minutes.[2]

-

Wash the cells twice with fresh culture medium, for 5 minutes each time.[2]

-

The cells are now ready for observation under a fluorescence microscope.[2]

Workflow and Logical Relationships

Safe Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

Signaling Pathway Considerations

This compound is a DNA intercalating agent, binding to the minor groove of the DNA double helix with a preference for A/T-rich regions.[2] Its primary mechanism of action is the direct interaction with DNA, leading to interference with DNA replication and transcription, which ultimately results in cytotoxicity. It is not known to directly target specific signaling pathways in the way a receptor agonist or antagonist would. However, its cytotoxic effects can induce downstream signaling cascades related to DNA damage response and apoptosis.

DNA Damage Response and Apoptosis Induction

Caption: A simplified diagram of the cellular response to DNA damage induced by this compound.

First Aid Measures

-

After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

After skin contact: Wash off immediately with plenty of water. Remove contaminated clothing.

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal Considerations

Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most up-to-date information from the supplier and their institution's safety office before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for HOE 33187 Staining of Adherent Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst 33187 is a blue fluorescent stain that is highly specific for DNA. As a member of the bis-benzimide dye family, it binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1] This binding results in a significant increase in fluorescence, making it an excellent tool for visualizing cell nuclei and assessing DNA content.[1][2] Hoechst 33187 is cell-permeable, allowing for the staining of both live and fixed cells.[1] Its low cytotoxicity at recommended concentrations makes it particularly suitable for live-cell imaging and analysis.[2][3] These characteristics make Hoechst 33187 a versatile tool in various research and drug development applications, including cell cycle analysis, apoptosis detection, and high-content screening.

Mechanism of Action

Hoechst 33187 is a non-intercalating DNA dye.[4] Its binding to the A-T rich regions in the minor groove of the DNA helix leads to a conformational change in the dye molecule, which significantly enhances its fluorescence quantum yield.[4] The fluorescence intensity is proportional to the amount of DNA present, allowing for quantitative analysis of cellular DNA content.[5]

Applications in Research and Drug Development

-

Cell Counting and Proliferation Assays: The specific staining of nuclei allows for accurate automated cell counting in high-throughput screening.

-

Cell Cycle Analysis: Changes in DNA content during the cell cycle (G0/G1, S, G2/M phases) can be quantified by measuring the fluorescence intensity of stained cells using flow cytometry or imaging.[1]

-

Apoptosis Detection: Apoptotic cells exhibit characteristic nuclear condensation and fragmentation, which can be visualized and quantified with Hoechst 33187 staining.

-

High-Content Screening (HCS): In drug discovery, Hoechst 33187 is a fundamental nuclear counterstain in multi-parametric HCS assays to identify and characterize cellular phenotypes.

-

Stem Cell Research: Hoechst dyes are used to identify and isolate side population (SP) cells, a subpopulation of stem cells, based on their ability to efflux the dye.[6]

Data Presentation

Spectral Properties

| Property | Wavelength (nm) |

| Excitation Maximum (with DNA) | ~350-360 |

| Emission Maximum (with DNA) | ~461-490 |

| Unbound Dye Emission | ~510-540 |

Data compiled from multiple sources.[1][7][8]

Recommended Staining Parameters for Adherent Cells

| Parameter | Live Cell Staining | Fixed Cell Staining |

| Working Concentration | 1 - 10 µg/mL | 0.5 - 2 µg/mL |

| Incubation Time | 5 - 60 minutes | 5 - 15 minutes |

| Incubation Temperature | Room Temperature or 37°C | Room Temperature |

| Wash Buffer | Phosphate-Buffered Saline (PBS) or complete medium | Phosphate-Buffered Saline (PBS) |

Note: The optimal concentration and incubation time may vary depending on the cell type and experimental conditions and should be determined empirically.[7][9]

Experimental Protocols

Preparation of Stock and Working Solutions

Stock Solution (1 mg/mL):

-

Dissolve 10 mg of Hoechst 33187 powder in 10 mL of high-purity dimethyl sulfoxide (DMSO) or deionized water.[10]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Working Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired working concentration (see table above) using an appropriate buffer (e.g., PBS for fixed cells, serum-free cell culture medium for live cells).[10]

Protocol 1: Staining of Live Adherent Cells

This protocol is suitable for visualizing nuclei in living cells for applications such as time-lapse microscopy.

-

Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

-

Aspirate the cell culture medium.

-

Add the pre-warmed (37°C) Hoechst 33187 working solution to the cells.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light.[7] The optimal incubation time should be determined for each cell line.

-

Aspirate the staining solution.

-

Wash the cells twice with pre-warmed, fresh cell culture medium.[7][10]

-

Add fresh, pre-warmed medium to the cells for imaging.

-

Proceed with fluorescence microscopy using a filter set appropriate for DAPI or Hoechst stains (Excitation: ~350 nm, Emission: ~460 nm).

Protocol 2: Staining of Fixed Adherent Cells

This protocol is ideal for endpoint assays where cells are fixed and permeabilized prior to nuclear staining.

-

Grow adherent cells on a suitable imaging vessel.

-

Aspirate the cell culture medium and wash the cells once with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

Aspirate the fixative and wash the cells twice with PBS.

-

(Optional) Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes) if co-staining with intracellular antibodies. Wash twice with PBS after permeabilization.

-

Add the Hoechst 33187 working solution to the fixed cells.

-

Incubate for at least 15 minutes at room temperature, protected from light.[7]

-

Aspirate the staining solution and wash the cells twice with PBS.[7]

-

Add PBS or a suitable mounting medium to the cells.

-

Proceed with fluorescence microscopy.

Mandatory Visualization

Caption: Workflow for Hoechst 33187 staining of live and fixed adherent cells.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Staining | Insufficient dye concentration or incubation time. | Optimize by increasing concentration or incubation time. Ensure the correct filter set is being used. |

| High Background | Incomplete removal of unbound dye. | Increase the number and duration of wash steps.[7] |

| Phototoxicity/Cell Death (Live Cells) | Dye concentration is too high; excessive light exposure. | Reduce the dye concentration and minimize the duration and intensity of light exposure during imaging.[11] |

| Uneven Staining | Cells are not confluent or are unhealthy. | Ensure a healthy, evenly distributed cell monolayer. |

References

- 1. Hoechst stain - Wikipedia [en.wikipedia.org]

- 2. What is the best concentration to use with Hoechst? | AAT Bioquest [aatbio.com]

- 3. biotium.com [biotium.com]

- 4. Hoechst 33342 | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. What kind of excitation light does Hoechst require? | AAT Bioquest [aatbio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Live-Cell Imaging Using Hoechst 33342

Introduction

Hoechst 33342 is a cell-permeant, blue-fluorescent DNA stain that is widely utilized for visualizing the nuclei of live cells. This bis-benzimidazole dye binds preferentially to the minor groove of adenine-thymine (A-T) rich regions of DNA. Upon binding, its fluorescence quantum yield increases significantly, allowing for clear visualization of the nucleus with minimal background fluorescence. Its ability to enter intact cells makes it an invaluable tool for a variety of applications in live-cell imaging, including cell cycle analysis, apoptosis detection, and cell counting. This document provides a detailed protocol for the use of Hoechst 33342 in live-cell imaging applications.